2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile
Overview
Description
2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile is an organic compound that features a nitrophenyl group and a pyridinyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and 3-pyridineacetonitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The pyridinyl group can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Hydrogen peroxide in acetic acid for oxidation to N-oxides.
Major Products
Reduction: 2-(4-aminophenyl)-3-(3-pyridinyl)acrylonitrile.
Substitution: 2-(4-methoxyphenyl)-3-(3-pyridinyl)acrylonitrile.
Oxidation: this compound N-oxide.
Scientific Research Applications
2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridinyl groups can interact with the active sites of proteins, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile
- 2-(4-nitrophenyl)-3-(4-pyridinyl)acrylonitrile
- 2-(4-aminophenyl)-3-(3-pyridinyl)acrylonitrile
Uniqueness
2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(Z)-2-(4-nitrophenyl)-3-pyridin-3-ylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-9-13(8-11-2-1-7-16-10-11)12-3-5-14(6-4-12)17(18)19/h1-8,10H/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPVBPKDASSWAG-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198804 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2900-67-6 | |
Record name | 2-(4-NITROPHENYL)-3-(3-PYRIDINYL)ACRYLONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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